3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
3-Benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound featuring a fused chromeno-pyrimidine core modified with a benzyl group at position 3, a methoxy substituent at position 8, and a thiophen-2-yl moiety at position 2. The presence of electron-donating (methoxy) and electron-withdrawing (dione) groups, along with the aromatic thiophene and benzyl substituents, confers unique electronic and steric properties that influence reactivity and biological activity .
Properties
IUPAC Name |
3-benzyl-8-methoxy-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4S/c1-28-15-9-10-16-17(12-15)29-22-19(20(16)26)23(27)25(13-14-6-3-2-4-7-14)21(24-22)18-8-5-11-30-18/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWVHLADIDIJMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CC=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as benzyl derivatives, methoxy-substituted compounds, and thiophene-containing reagents, under controlled conditions. The reaction often requires the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization are employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a complex structure that includes a chromeno-pyrimidine core with methoxy and thiophene substituents. These structural characteristics contribute to its biological activities, influencing interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to 3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including:
- Prostate Adenocarcinoma (PC3)
- Cervical Cancer (M-HeLa)
- Human Duodenal Adenocarcinoma (HuTu 80)
For instance, thiazolo[3,2-a]pyrimidine derivatives have shown promising activity against cancer cells with moderate cytotoxicity towards normal liver cells, highlighting their potential as selective anticancer agents .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cellular signaling pathways. Notably, it has shown promise as an inhibitor of protein kinases, which play crucial roles in cancer progression and other diseases. The structure–activity relationship studies suggest that modifications to the chromeno-pyrimidine framework can enhance inhibitory potency .
Antimicrobial Activity
There is emerging evidence that compounds related to this compound possess antimicrobial properties. These compounds have been evaluated for their efficacy against various bacterial strains and fungi, indicating potential applications in treating infections .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromeno-pyrimidine derivatives exhibit structural diversity based on substitution patterns. Below is a systematic comparison of 3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione with related compounds reported in the literature:
Structural Analogues in Chromeno-Pyrimidine Family
- Compound 14b (): Structure: (4-(3,4-Dimethoxyphenyl)-2-thioxo-1,3-oxathiolan-5-yl)(thiophen-2-yl)methanone. Key Differences: Lacks the chromeno-pyrimidine core but shares a thiophen-2-yl group. The presence of a 1,3-oxathiolane ring and dimethoxyphenyl substituent alters solubility and reactivity compared to the target compound. Synthesis: Prepared via refluxing with carbon disulfide and KOH in ethanol, a method distinct from chromeno-pyrimidine synthesis .
- Compound 1 (): Structure: 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine. Key Differences: Contains an amino-imino group instead of a dione system and lacks the thiophen-2-yl moiety. This structural variation enhances hydrogen-bonding capacity, influencing antitumor activity .
Functional Analogues with Thiophene Substitutents
- Compound 3j, 3a, 3o (): Structure: Substituted 7-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidine-4(1H)-ones. Key Differences: Pyrido-pyrimidine core instead of chromeno-pyrimidine. The thioxo group at position 2 enhances antioxidant activity, as seen in their radical scavenging assays. Electron-withdrawing (CF₃) and donating (NH₂, OH) groups at the para position of the phenyl ring modulate activity .
- Compound 25 (): Structure: 4-(5,6-Dihydro-7H-cyclopenta(4:5)thieno(2,3-d)-1,2,3-triazin-4-ylamino)phenol. Key Differences: Cyclopenta-thieno-triazine core with a phenol substituent.
Research Implications and Gaps
- No direct biological data exists for the target compound in the provided evidence, contrasting with the antioxidant and antitumor activities of structural analogues.
Biological Activity
The compound 3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a member of the chromeno-pyrimidine family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through a one-pot reaction involving readily available precursors such as benzylamine and thiophene derivatives.
General Synthetic Route:
- Starting Materials: Benzylamine, thiophene-2-carboxaldehyde, and appropriate pyrimidine derivatives.
- Reagents: Use of solvents like DMF or DMSO under inert conditions.
- Conditions: Heating under reflux for several hours followed by purification through chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to exhibit:
- Antitumor Activity: In vitro studies indicate that the compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties: The compound demonstrates significant antibacterial and antifungal activities against various microbial strains.
Case Studies
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Antitumor Efficacy:
- A study evaluated the antiproliferative effects of the compound against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutic agents.
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Antimicrobial Activity:
- The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) in the micromolar range.
Research Findings
Recent research has highlighted the potential of this compound in various therapeutic areas:
- Neuroprotective Effects: Preliminary studies suggest that it may protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative diseases.
- Enzyme Inhibition: The compound has been identified as a potent inhibitor of certain enzymes involved in cancer metabolism, suggesting a dual mechanism of action that combines direct cytotoxicity with metabolic interference.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
